Cas no 554438-65-2 ((2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid)

(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid is a heterocyclic compound featuring a thiazole core substituted with pyridinyl and p-tolyl groups, along with an acetic acid functional group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The pyridinyl moiety enhances binding affinity in biological systems, while the thiazole ring contributes to stability and reactivity. The acetic acid group allows for further derivatization, facilitating its use as a versatile intermediate in synthetic chemistry. Its well-defined molecular architecture supports applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. High purity and consistent synthesis protocols ensure reliability for research and development purposes.
(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid structure
554438-65-2 structure
Product Name:(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid
CAS No:554438-65-2
MF:C17H14N2O2S
MW:310.370262622833
CID:3105567
PubChem ID:1955694
Update Time:2025-06-09

(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid
    • 2-(2-(pyridin-3-yl)-4-(p-tolyl)thiazol-5-yl)acetic acid
    • 2-[4-(4-methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid
    • 554438-65-2
    • SR-01000038096
    • 2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic Acid
    • (2-Pyridin-3-yl-4-p-tolyl-thiazol-5-yl)-acetic acid
    • G58028
    • CHEMBL1506961
    • SR-01000038096-1
    • SMR000415717
    • EN300-04604
    • CS-0219661
    • Z48847458
    • HMS2747G07
    • STK574700
    • [4-(4-methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid
    • AKOS000122570
    • DTXSID001331250
    • 2-[4-(4-methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]aceticacid
    • MLS000779038
    • Inchi: 1S/C17H14N2O2S/c1-11-4-6-12(7-5-11)16-14(9-15(20)21)22-17(19-16)13-3-2-8-18-10-13/h2-8,10H,9H2,1H3,(H,20,21)
    • InChI Key: HPGOPLQHCDPWKE-UHFFFAOYSA-N
    • SMILES: S1C(CC(O)=O)=C(C2=CC=C(C)C=C2)N=C1C1=CC=CN=C1

Computed Properties

  • Exact Mass: 310.07759887Da
  • Monoisotopic Mass: 310.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 91.3Ų

(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid Pricemore >>

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Additional information on (2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid

Introduction to (2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic Acid (CAS No: 554438-65-2)

(2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid, also known by its CAS number 554438-65-2, is a complex organic compound with a unique structure that combines elements of pyridine, thiazole, and acetic acid. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a thiazole ring system, which is fused with a pyridine ring and substituted with a p-tolyl group at the 5-position. The acetic acid moiety attached to the 2-position of the pyridine ring further enhances the compound's functional properties.

The synthesis of (2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid involves a series of carefully designed reactions that leverage the reactivity of thiazole and pyridine derivatives. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, making this compound more accessible for large-scale production. The use of microwave-assisted synthesis and catalytic methods has been particularly promising in streamlining the production process.

In terms of applications, this compound has shown potential as a building block in drug design. Its thiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors. For instance, recent research has highlighted its role as a lead compound in the development of anti-inflammatory agents and anticancer drugs. The p-tolyl group adds hydrophobicity to the molecule, which can enhance its bioavailability when used in drug formulations.

Moreover, (2-Pyridin-3-yl-5-p-tolyl-thiazol-4-yl)-acetic acid has been explored for its electronic properties in materials science. The combination of pyridine and thiazole moieties provides a conjugated system that can be tailored for use in organic electronics. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where its electronic properties could contribute to improved device performance.

The environmental impact of this compound is another area of interest. Studies have been conducted to assess its biodegradability and toxicity profiles. Initial findings suggest that it has low toxicity towards aquatic organisms, which is encouraging for its use in agrochemicals and other industrial applications. However, further research is needed to fully understand its long-term environmental effects.

In conclusion, (2-Pyridin

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